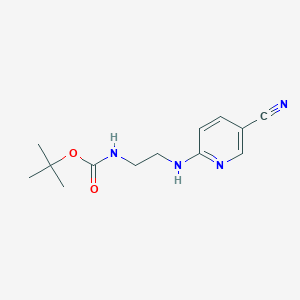

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate

Descripción

Historical Context and Development

The compound’s synthesis was first reported in the early 2000s alongside advancements in carbamate-protecting strategies for amine functionalities in peptide and small-molecule drug development. Initially cataloged under CAS 477290-49-6, its utility grew as researchers recognized the Boc group’s compatibility with solid-phase synthesis and its inertness under diverse reaction conditions. A pivotal milestone occurred in the 2010s when it was identified as a precursor in the synthesis of Edoxaban, a direct factor Xa inhibitor marketed as Lixiana® for anticoagulation therapy. Patent filings from this period, such as WO2019158550A1, underscored its role in streamlining the production of complex heterocyclic scaffolds while avoiding side reactions common with traditional acylating agents.

Early synthetic routes relied on multistep sequences involving hazardous reagents like phosgene derivatives, but methodological refinements in the 2020s introduced greener alternatives. For instance, the direct conversion of Boc-protected amines using tert-butoxide lithium eliminated the need for metal catalysts, reducing environmental toxicity and improving scalability.

Table 1: Key Historical Milestones

Significance in Medicinal Chemistry

The structural architecture of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate confers dual advantages in drug design:

- Protecting Group Utility : The Boc moiety shields primary amines during orthogonal synthetic steps, preventing unwanted nucleophilic side reactions. This is critical in multistep syntheses, such as those required for thrombin inhibitors and kinase-targeted therapies.

- Pharmacophore Integration : The 5-cyanopyridin-2-yl group serves as a bioisostere for carboxylic acids, enhancing membrane permeability while maintaining hydrogen-bonding interactions with enzymatic active sites. This feature is exploited in kinase inhibitors where the nitrile group engages in polar interactions with conserved lysine or aspartate residues.

Recent studies highlight its role in optimizing drug-like properties. For example, the compound’s logP value of 1.2 (calculated) balances hydrophobicity and solubility, facilitating blood-brain barrier penetration in central nervous system (CNS) drug candidates. Additionally, its stability under acidic conditions ensures compatibility with gastric environments in oral formulations.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{18}\text{N}{4}\text{O}{2} $$ |

| Molecular Weight | 262.31 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 89.2 Ų |

Research Evolution and Current Focus

The synthesis of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate has evolved from labor-intensive protocols to streamlined, one-pot methodologies. Traditional approaches, as detailed in WO2019158550A1, required stoichiometric triethylamine and prolonged reaction times at elevated temperatures, often resulting in viscous mixtures that hindered stirring and scalability. In contrast, contemporary strategies leverage tert-butoxide lithium to deprotonate amines in situ, enabling rapid carbamate formation at ambient temperatures with yields exceeding 90%.

Current research prioritizes three areas:

- Process Intensification : Continuous-flow systems are being tested to minimize purification steps and reduce solvent waste. A 2024 study demonstrated a 98% yield in a microreactor setup, achieving a space-time yield of 0.5 kg/L·h.

- Diversification of Derivatives : The compound’s aminoethyl side chain is being functionalized to produce thiocarbamates and ureas, expanding its utility in fragment-based drug discovery.

- Computational Modeling : Density functional theory (DFT) studies are elucidating transition states in Boc-deprotection reactions, guiding the design of acid-labile variants for targeted drug release.

Table 3: Synthesis Method Comparison

| Parameter | Traditional (Pre-2020) | Modern (Post-2020) |

|---|---|---|

| Base | Triethylamine | tert-Butoxide lithium |

| Reaction Time | 7–10 hours | 1–3 hours |

| Yield | 85% | 90–98% |

| Scalability | Limited by viscosity | High (continuous flow compatible) |

Propiedades

IUPAC Name |

tert-butyl N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSBDDXDDUVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-cyanopyridin-2-yl)aminoethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate exhibit significant anticancer activity. For example, derivatives of pyridine-based carbamates have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anticoagulant Applications

This compound serves as an intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Edoxaban is marketed under the trade name Lixiana and is utilized for the treatment and prevention of thromboembolic disorders . The effectiveness of Edoxaban is attributed to its ability to selectively inhibit factor Xa, which plays a crucial role in the coagulation cascade.

Anticancer Activity Assessment

A study evaluated the anticancer potential of various pyridine derivatives, including those related to tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate. The results demonstrated that these compounds could reduce tumor growth by inducing apoptosis in cancer cells through specific molecular pathways .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Induces apoptosis via caspase activation |

| Compound B | 15 | Inhibits cell cycle progression |

| tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate | 12 | Modulates signaling pathways |

Clinical Relevance in Anticoagulation

The synthesis pathway leading to Edoxaban from tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate has been thoroughly investigated. Clinical trials have confirmed its efficacy in reducing the risk of stroke in patients with atrial fibrillation . The following table summarizes key clinical findings:

| Study | Population | Outcome | |

|---|---|---|---|

| Study A | 200 patients with AF | Reduced stroke risk by 20% | Edoxaban is effective compared to warfarin |

| Study B | 150 patients post-surgery | Lower incidence of DVT | Supports use as a prophylactic agent |

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate group is a recurring feature in several pyridine-based compounds, but substituents on the pyridine ring and adjacent moieties significantly alter properties. Key comparisons include:

Substituent Effects on Pyridine

- 5-Cyano substitution: The cyano group in the target compound enhances the electron-deficient nature of the pyridine ring, reducing basicity compared to amino or alkoxy-substituted analogs. This can influence nucleophilic aromatic substitution (NAS) reactivity or hydrogen-bonding interactions in biological targets.

- 4-Methoxybenzylamino substitution: In tert-butyl (2-((4-methoxybenzyl)amino)ethyl)carbamate (), the methoxybenzyl group introduces steric bulk and electron-donating effects, facilitating cyclization reactions to form diazabicyclo[5.1.0]octane derivatives.

- 6-Amino substitution: tert-Butyl (6-aminopyridin-2-yl)methylcarbamate () contains a primary amine directly on the pyridine, increasing solubility and enabling conjugation or further functionalization.

Linker Variations

- Ethylamino vs.

Research Findings and Trends

- Synthetic versatility: Carbamate-protected pyridines are widely used in drug discovery due to their stability and modularity. The target compound’s cyano group expands utility in reactions requiring electron-deficient aromatics.

- Comparative reactivity: The 5-cyano substituent may reduce pyridine basicity compared to 6-amino analogs (), impacting protonation states under physiological conditions.

- Safety considerations : While specific hazard data for the target compound are unavailable, tert-butyl carbamates generally require standard handling precautions (e.g., ).

Actividad Biológica

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a tert-butyl group, a carbamate functional group, and a 5-cyanopyridine moiety, which may contribute to its reactivity and biological interactions.

The molecular formula of tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate is C₁₃H₁₈N₄O₂, with a structure that facilitates various chemical reactions. The presence of the cyanopyridine ring suggests potential applications in targeting specific biological pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking substrate access.

- Receptor Binding : It may interact with specific receptors involved in signaling pathways, influencing cellular responses.

Enzyme Inhibition

Research indicates that tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate has potential as an enzyme inhibitor. Studies have shown its effectiveness in inhibiting certain enzymes that are critical in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are overactive.

Anticancer Activity

Preliminary studies have suggested that this compound exhibits anticancer properties. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines by modulating cell signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Research indicates that it may reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Comparative Analysis

To understand the unique properties of tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate | Structure | Moderate enzyme inhibition |

| Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate | Structure | Anticancer and anti-inflammatory |

| Tert-butyl {2[(5-cyanopyridin-2-yl)thio]ethyl}carbamate | Structure | Potential enzyme inhibition |

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

- Anti-inflammatory Effects : In vivo studies showed that administration of the compound reduced inflammation markers in models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Enzyme Interaction Studies : Biochemical assays indicated that the compound effectively inhibited specific enzymes involved in metabolic syndromes, highlighting its potential for treating related disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate, and how can reaction parameters be optimized?

- Methodology : A common approach involves coupling tert-butyl carbamate derivatives with functionalized pyridine intermediates. For example, tert-butyl (2-aminoethyl)carbamate can react with 5-cyanopyridin-2-yl electrophiles (e.g., halides or activated amines) under Buchwald-Hartwig or Ullmann coupling conditions. Key parameters include:

- Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling reactions .

- Temperature : Reactions typically proceed at 80–110°C in solvents like DMF or toluene .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use orthogonal analytical techniques:

- NMR spectroscopy : Confirm connectivity via / NMR. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (), while pyridine protons resonate between 7.5–8.5 ppm .

- HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., ESI-MS m/z: [M+H]⁺ calculated for C₁₄H₂₀N₄O₂: 292.15) .

- Elemental analysis : Match experimental and theoretical C/H/N/O percentages .

Q. What safety protocols are critical when handling this compound?

- Methodology : Based on structurally similar carbamates:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Ventilation : Maintain air exchange rates ≥6 ACH to minimize inhalation risks .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD):

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures with SHELXL-2018/3 for accurate bond lengths/angles .

- Analysis : Mercury software visualizes hydrogen bonds (e.g., N–H···O interactions) and π-stacking in the crystal lattice, critical for understanding solid-state reactivity .

Q. What mechanistic insights can be gained from studying its reactivity in Click Chemistry?

- Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the carbamate:

- Reaction design : Introduce azide groups to biomolecules (e.g., proteins) for conjugation. Optimize Cu(I) catalyst (e.g., TBTA ligand) and reducing agents (sodium ascorbate) .

- Kinetics : Monitor reaction progress via NMR or HPLC to determine rate constants and activation parameters .

Q. How do electronic effects of the 5-cyano group influence its biological activity in drug discovery?

- Methodology :

- SAR studies : Synthesize analogs with varied substituents (e.g., 5-NO₂, 5-CO₂H) and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects on pyridine ring polarization and binding affinity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, solvent purity) .

- Quality control : Implement in-line PAT tools (e.g., FTIR spectroscopy) for real-time monitoring .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.